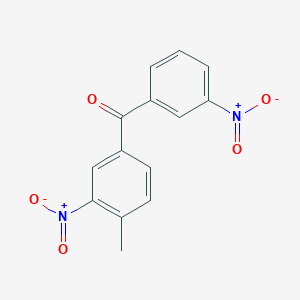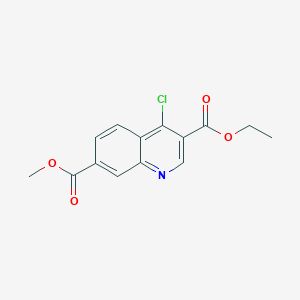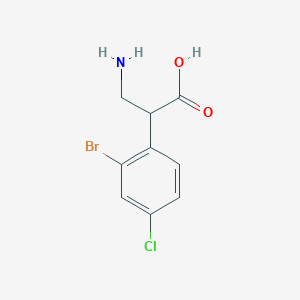
tert-butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate is a compound that features a tert-butyl group, a benzylamino group, and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with (3S)-3-(benzylamino)pyrrolidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the reaction proceeds efficiently .
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol.
Reduction: The benzylamino group can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: tert-Butyl alcohol
Reduction: Corresponding amine
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of tert-butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity, while the benzylamino group can participate in hydrogen bonding and other interactions. The pyrrolidine ring provides structural rigidity, which can affect the compound’s overall conformation and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate
- tert-Butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate
- tert-Butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate is unique due to the presence of the benzylamino group, which can enhance its interactions with biological targets and provide distinct chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C16H24N2O2 |
|---|---|
Molekulargewicht |
276.37 g/mol |
IUPAC-Name |
tert-butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-14(12-18)17-11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m0/s1 |
InChI-Schlüssel |
HIAKVIUSRINAKN-AWEZNQCLSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)NCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone](/img/structure/B11842215.png)




![2-(1,4-Dithiaspiro[4.4]nonan-6-yl)isonicotinic acid](/img/structure/B11842242.png)





![1-Amino-3-phenyl-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11842300.png)

